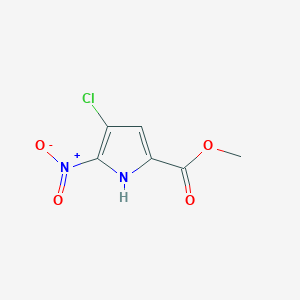

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4/c1-13-6(10)4-2-3(7)5(8-4)9(11)12/h2,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBTZGZPWAUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration of Methyl 4-chloro-1H-pyrrole-2-carboxylate: The synthesis of methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate can be achieved by nitration of methyl 4-chloro-1H-pyrrole-2-carboxylate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.

Chlorination of Methyl 5-nitro-1H-pyrrole-2-carboxylate: Another synthetic route involves the chlorination of methyl 5-nitro-1H-pyrrole-2-carboxylate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction introduces the chlorine atom at the 4-position of the pyrrole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination reactions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: The compound can also undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Sodium hydroxide, potassium carbonate.

Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

Reduction: Methyl 4-chloro-5-amino-1H-pyrrole-2-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Nitroso derivatives or other oxidized forms.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating several conditions due to their biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics.

- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. Its mechanism involves interactions with cellular pathways that regulate cell growth and death.

| Biological Activity | Target Pathway | Potential Applications |

|---|---|---|

| Antimicrobial | Cell membrane disruption | Antibiotic development |

| Anticancer | Apoptosis induction | Cancer therapeutics |

| Anti-inflammatory | Cytokine modulation | Treatment of inflammatory diseases |

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique reactivity allows for:

- Formation of New Derivatives : The chloro and nitro substituents facilitate nucleophilic substitutions and coupling reactions, leading to a variety of pyrrole-based compounds.

- Synthesis of Agrochemicals : The compound has applications in developing pesticides and herbicides due to its biological activity against pests.

Industrial Applications

The compound also finds utility in industrial settings:

Dyes and Pigments

This compound is employed in producing dyes and colorants due to its vibrant color properties and stability under various conditions.

Specialty Chemicals

Its unique chemical properties make it valuable in synthesizing specialty chemicals used across different industries, including plastics and coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens, showing promising results that warrant further exploration into its use as an antibiotic .

Case Study 2: Anticancer Research

In vitro studies revealed that derivatives of this compound could significantly inhibit the proliferation of cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate is primarily related to its ability to undergo various chemical reactions. The nitro group can participate in redox reactions, while the chlorine atom can be involved in substitution reactions. These chemical properties enable the compound to interact with biological molecules and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The nitro group in this compound enhances electrophilic substitution reactivity compared to the amino group in Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate. This makes the former more suitable for reactions requiring electron-deficient aromatic systems . Halogen Variations: The presence of iodine in Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate allows for Suzuki-Miyaura cross-coupling reactions, which are less feasible with chlorine alone .

Physicochemical Properties: Lipophilicity: Ethyl 5-nitro-1H-pyrrole-2-carboxylate (logP estimated ~1.5) is expected to be more lipophilic than its methyl ester counterpart due to the longer alkyl chain, impacting membrane permeability in biological systems .

Synthetic Challenges :

- This compound requires precise control during nitration to avoid over-oxidation, a challenge less prominent in derivatives without nitro groups .

- The synthesis of Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate involves costly iodine sources and specialized catalysts (e.g., Pd), limiting scalability compared to chlorinated analogs .

Biological Activity

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate is a synthetic pyrrole derivative notable for its biological activity, particularly due to the presence of both chloro and nitro substituents. This compound has been investigated for its potential therapeutic applications across various biological domains, including antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

This compound features a pyrrole ring with a methyl ester at the 2-position, a nitro group at the 5-position, and a chloro group at the 4-position. This unique structure enhances its reactivity and biological activity compared to other pyrrole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClN₃O₃ |

| Molecular Weight | 189.58 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The electron-withdrawing effects of the nitro and chloro groups enhance the compound's ability to participate in biochemical reactions, influencing several pathways:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

- Anticancer Properties : Research indicates that it may possess anticancer potential by inducing apoptosis in cancer cells, possibly through the modulation of apoptotic pathways .

- Antiviral Activity : The compound has been evaluated for its antiviral effects, particularly against viruses such as HSV and others, demonstrating promising results in inhibiting viral replication .

Antimicrobial Activity

A study reported that derivatives of this compound showed effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were observed to be significantly lower than those of standard antibiotics, indicating strong antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Anticancer Activity

In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown an IC50 value (the concentration required to inhibit cell growth by 50%) in ovarian cancer cells that suggests considerable anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Cancer | 15 |

| Breast Cancer | 20 |

Antiviral Activity

The antiviral properties were evaluated against several viruses, revealing that this compound can inhibit viral replication effectively.

| Virus Type | IC50 (µM) |

|---|---|

| Herpes Simplex Virus (HSV) | 10 |

| Tobacco Mosaic Virus | 25 |

Study on Antimicrobial Effects

A comprehensive study involving a series of pyrrole derivatives highlighted the superior antimicrobial activity of this compound compared to its analogs. The study concluded that the presence of both nitro and chloro groups significantly enhances the compound's efficacy against bacterial strains .

Investigation of Anticancer Properties

Another research project focused on evaluating the anticancer effects of this compound on ovarian cancer cells. The results indicated that it induces apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate, and what are their typical yield ranges?

The synthesis of this compound typically involves sequential functionalization of the pyrrole ring. A common approach begins with the introduction of the chloro and nitro groups via electrophilic substitution reactions. For example, nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) followed by chlorination with POCl₃ or SOCl₂ has been reported . Microwave-assisted synthesis (e.g., 3 min irradiation in pyridine) can improve reaction efficiency compared to classical heating (3 hours at 105°C), reducing by-products and increasing yields to ~70–85% . Yield optimization requires careful control of stoichiometry, temperature, and purification via recrystallization (e.g., ethanol/water mixtures).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

Key techniques include:

- ¹H/¹³C NMR : The pyrrole proton (C1-H) appears as a singlet near δ 6.8–7.2 ppm, while the nitro and chloro groups deshield adjacent carbons (C4 and C5), shifting their signals to δ 120–140 ppm .

- IR Spectroscopy : Strong absorption bands at ~1540 cm⁻¹ (C=O ester) and 1350–1380 cm⁻¹ (asymmetric NO₂ stretching) confirm functional groups .

- X-ray Diffraction : Monoclinic crystal systems with hydrogen bonding (N–H···O) are typical; use SHELX software for structure refinement .

Advanced Research Questions

Q. How can researchers optimize the nitro-group introduction in the synthesis of this compound to minimize by-product formation?

Byproduct formation during nitration often arises from over-nitration or ring oxidation. Strategies include:

- Temperature Control : Maintain sub-10°C to suppress side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time (≤5 min), minimizing decomposition .

- In Situ Monitoring : Use TLC or HPLC to track nitro-group incorporation and quench reactions at ~90% conversion.

Q. What are the common challenges in crystallizing this compound, and how can solvent selection influence crystal packing?

Crystallization challenges include polymorphism and solvent inclusion. Polar aprotic solvents (e.g., DMSO, DMF) promote hydrogen bonding (N–H···O) between nitro and ester groups, stabilizing monoclinic lattices . Slow evaporation in ethanol/water (7:3) yields diffraction-quality crystals. For twinned crystals, SHELXL refinement with TWIN/BASF commands is recommended .

Q. How should discrepancies in melting point or spectral data between different synthetic batches be systematically investigated?

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound, and how do they complement experimental data?

DFT calculations (B3LYP/6-311++G**) predict:

Q. How can researchers apply graph set analysis to understand hydrogen bonding networks in the crystal structure of this compound?

Graph set analysis (e.g., R₂²(8) motifs) classifies hydrogen bonds into chains or rings. For example, N–H···O bonds between pyrrole NH and ester carbonyls form infinite chains, stabilizing the lattice. Use Mercury software to visualize and quantify these interactions .

Q. What strategies are effective in resolving conflicting NMR data when assigning proton environments in substituted pyrrole derivatives?

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous couplings.

- NOESY/ROESY : Detects through-space interactions between aromatic protons and substituents .

- DFT-NMR Correlation : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .

Applications in Academic Research

Q. What are the primary applications of this compound in medicinal chemistry research, based on its structural features?

The nitro and chloro groups act as pharmacophores in:

Q. How does the steric and electronic interplay between substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nitro and chloro groups deactivate the pyrrole ring, limiting direct metal-catalyzed couplings (e.g., Suzuki). However, halogen exchange (e.g., Cl → Br) at C4 enhances reactivity. Computational studies (NBO analysis) show reduced electron density at C3/C5, directing electrophilic attacks to these positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.